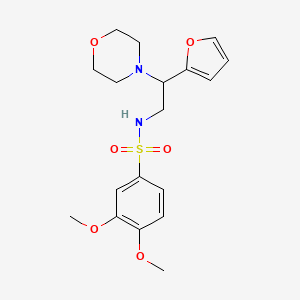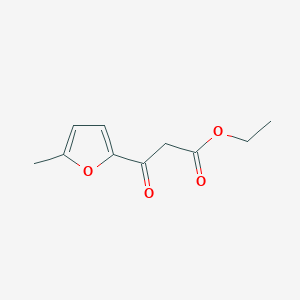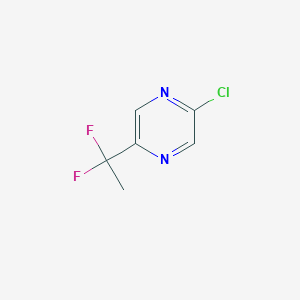
2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound is a pyrazine derivative and is also known as DFP, which is its commonly used abbreviation.
科学研究应用
2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs. This compound has been shown to possess potent biological activity and has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases such as cancer, bacterial infections, and inflammatory disorders.
作用机制
The mechanism of action of 2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins in the body. Studies have shown that this compound can inhibit the growth of cancer cells and can also inhibit the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and can also inhibit the proliferation of cancer cells. Additionally, this compound has been shown to possess antibacterial activity and can inhibit the growth of several bacterial strains.
实验室实验的优点和局限性
One of the primary advantages of using 2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine in lab experiments is its potent biological activity. This compound has been shown to possess activity against several disease targets, making it a useful tool for drug development research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types, and caution should be exercised when handling this compound in the lab.
未来方向
There are several future directions for research involving 2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine. One area of interest is in the development of new drugs for the treatment of cancer and bacterial infections. Additionally, this compound could be investigated as a potential therapeutic agent for the treatment of inflammatory disorders such as rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of this compound and its potential toxicity. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research.
合成方法
The synthesis of 2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine involves the reaction of 2-chloropyrazine with 1,1-difluoroethanol in the presence of a base such as potassium carbonate. The reaction takes place at elevated temperatures and is carried out in a solvent such as dimethylformamide (DMF). The yield of the reaction is typically high, and the product can be purified using standard techniques such as column chromatography.
属性
IUPAC Name |
2-chloro-5-(1,1-difluoroethyl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2/c1-6(8,9)4-2-11-5(7)3-10-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKODSUNPZRGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=N1)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

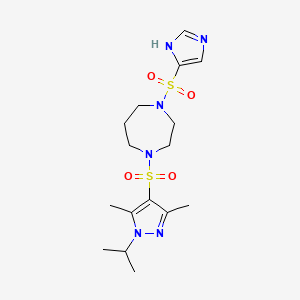
![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2478557.png)
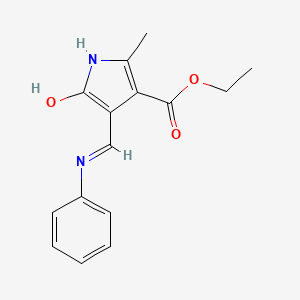
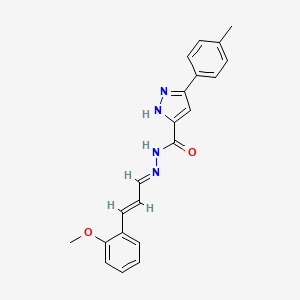
![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2478565.png)
![1-Bromo-6-[(2-methylpropan-2-yl)oxy]hexane](/img/structure/B2478567.png)

